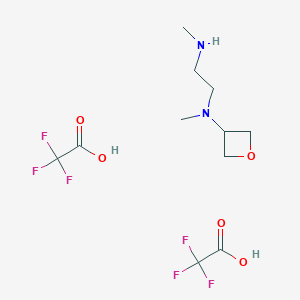
N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” is a chemical compound that is offered by Benchchem for CAS No. 2361643-84-5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid”, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The reaction is sensitive to epoxide substitution and requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” is complex. The compound contains an oxetane ring, which is a three-membered cyclic ether . It also contains a dimethyl-ethylenediamine moiety, which is a type of aliphatic amine .Wissenschaftliche Forschungsanwendungen
Skeletal Editing of Organic Molecules
The compound is used as a key reagent in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion .
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of these novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Oxetane Formation through Epoxide Opening
The compound plays a role in the formation of oxetanes through epoxide opening with Trimethyloxosulfonium Ylide . This method has been used to access a range of oxetane derivatives .
Ring Expansion of Epoxides
The compound has been used in the ring expansion of epoxides to form oxetanes . This process requires moderate heating and the subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .
Natural Product Synthesis
Oxetane-containing compounds (OCC), such as this compound, are found in nature and are produced by microorganisms. They are also found in marine invertebrates, algae, and plants belonging to the genus Taxus .
Pharmacophore Subunit
The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . This compound, being an oxetane derivative, can be used in the synthesis of these pharmacophore subunits .
Zukünftige Richtungen
The future directions for research on “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” and similar compounds could involve exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . Additionally, further studies could investigate the synthesis and reactivity of these compounds, as well as their physical and chemical properties.
Eigenschaften
IUPAC Name |
N,N'-dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2C2HF3O2/c1-8-3-4-9(2)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,3-6H2,1-2H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUADPJLLWFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1COC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)



![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)